{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane
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Overview
Description
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is an organosilicon compound with a complex structure that includes a nitrophenyl group, a methoxyethoxy group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane typically involves the reaction of 5-(2-methoxyethoxy)-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Silanols and methanol.
Oxidation: Nitro derivatives and methoxyethoxy derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethoxy group can interact with polar solvents and molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
(2-Methoxyethoxy)trimethylsilane: Similar in structure but lacks the nitrophenyl group, used in various chemical syntheses.
Uniqueness
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is unique due to the presence of both the nitrophenyl and methoxyethoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
616882-46-3 |
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Molecular Formula |
C13H21NO4Si |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
[5-(2-methoxyethoxy)-2-nitrophenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C13H21NO4Si/c1-17-7-8-18-12-5-6-13(14(15)16)11(9-12)10-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
IDHAPSFFOAWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C[Si](C)(C)C |
Origin of Product |
United States |
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